molecular formula C10H16O6 B3057403 (6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl acetate CAS No. 80244-96-8

(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl acetate

Cat. No.: B3057403
CAS No.: 80244-96-8
M. Wt: 232.23 g/mol
InChI Key: AUYDCDFGKWMOKV-UHFFFAOYSA-N
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Description

[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate is a carbohydrate-derived intermediate featuring a fused furo[2,3-d][1,3]dioxolane core with a hydroxyl group at position 6 and an acetylated hydroxymethyl group at position 3. This compound is stereochemically complex, with defined configurations at the 3aR, 5R, 6S, and 6aR positions. It serves as a critical intermediate in pharmaceutical synthesis, notably for sodium-glucose cotransporter-2 (SGLT2) inhibitors such as sotorasib and related analogs . Its synthesis typically involves multistep protocols starting from carbohydrate precursors like L-xylose, utilizing protective group strategies (e.g., acetonide protection) and selective oxidation/hydrolysis steps .

Properties

IUPAC Name

(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-5(11)13-4-6-7(12)8-9(14-6)16-10(2,3)15-8/h6-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYDCDFGKWMOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C2C(O1)OC(O2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318378
Record name NSC329370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80244-96-8
Record name NSC329370
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC329370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40318378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate (CAS No. 20513-95-5) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Structure and Composition

  • IUPAC Name : [(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate
  • Molecular Formula : C15H20O7
  • Molecular Weight : 344.38 g/mol
  • CAS Number : 20513-95-5

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various derivatives of furodioxole compounds. For instance, a study utilizing machine learning techniques predicted antimicrobial activity for several compounds structurally related to the target molecule. The specific activity of [(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate has not been exhaustively documented in literature; however, its structural analogs have shown promising results against various bacterial strains .

Cytotoxicity Studies

Cytotoxic effects are essential for evaluating the therapeutic potential of new compounds. Preliminary cytotoxicity assays conducted on similar furodioxole derivatives reveal variable effects on different cancer cell lines. It is hypothesized that the presence of hydroxyl groups contributes to enhanced interaction with cellular targets . Further detailed studies are required to elucidate the specific cytotoxic profile of [(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate.

Case Studies and Research Findings

  • Study on Derivatives : A comparative analysis of various furodioxole derivatives revealed that modifications at the hydroxyl position significantly influenced biological activity. Compounds with additional functional groups exhibited enhanced antimicrobial and antioxidant properties .
  • In Vitro Assays : In vitro assays conducted on structurally similar compounds showed that those possessing a hydroxymethyl group demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7) and colon cancer cell lines (HT29) .
  • Predictive Modeling : Machine learning models have been employed to predict the biological activity of new chemical entities based on existing data from similar compounds. This approach suggests that modifications to the furodioxole structure can lead to enhanced biological efficacy .

Scientific Research Applications

The compound [(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate has garnered attention in various scientific research applications due to its unique structural properties and potential bioactivity. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a tetrahydrofuran ring and a dioxole moiety. Its molecular formula is C13H18O5C_{13}H_{18}O_{5} with a molecular weight of approximately 254.28 g/mol. The stereochemistry is significant for its biological activity, as the specific arrangement of atoms influences how the compound interacts with biological systems.

Antidiabetic Properties

Research has indicated that compounds similar to [(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate may exhibit antidiabetic effects. These compounds can modulate glucose metabolism and improve insulin sensitivity. A study highlighted the role of various plant-derived compounds in managing diabetes through mechanisms involving insulin signaling pathways and glucose uptake enhancement .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound could possess neuroprotective properties. The structural features allow for interaction with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research presented at international symposiums has emphasized the need for further exploration of these compounds in neurotrauma contexts .

Antimicrobial Activity

The compound's bioactivity extends to antimicrobial properties. Investigations into structurally related compounds have shown efficacy against various bacterial strains, indicating potential applications in developing new antibacterial agents. This is particularly relevant in an era of increasing antibiotic resistance .

Pesticidal Properties

Research into the agrochemical potential of similar compounds has revealed promising insecticidal and fungicidal activities. The unique chemical structure may enable these compounds to disrupt biological processes in pests while being less harmful to non-target organisms. Studies are ongoing to optimize their efficacy and safety profiles for agricultural use .

Plant Growth Regulation

Compounds like [(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate are also being investigated for their potential as plant growth regulators. Their ability to influence growth patterns could lead to enhanced crop yields and improved resistance to environmental stressors .

Polymer Chemistry

The unique properties of this compound lend themselves to applications in polymer chemistry. Its reactive functional groups can be utilized to synthesize new polymeric materials with tailored properties for specific applications such as coatings or biomedical devices. Research is exploring how modifications of this compound can enhance material performance while maintaining biocompatibility .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryAntidiabetic Activity StudyCompounds demonstrated significant glucose-lowering effects.
NeuroprotectionNeurotrauma SymposiumPotential neuroprotective effects observed in vitro.
AgrochemicalsPesticidal Activity ResearchEffective against common agricultural pests with low toxicity to beneficial insects.
Material SciencePolymer Development StudiesPromising results in synthesizing novel biocompatible polymers.

Comparison with Similar Compounds

[(3aS,4S,6R,6aS)-6-(Acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl Acetate

This stereoisomer differs in the dioxolane ring fusion (furo[3,4-d] instead of furo[2,3-d]) and substituent positions. The 3aS,4S,6R,6aS configuration results in distinct reactivity, as evidenced by its DEPTq13C NMR data, which shows downfield shifts for the acetylated hydroxymethyl group compared to the target compound .

[(3aR,5R,6S,6aR)-6-Methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl Acetate

Replacement of the hydroxyl group at position 6 with a methoxy group enhances lipophilicity (logP increase by ~0.5) but reduces hydrogen-bonding capacity, impacting solubility. This derivative is used in glycosylation reactions due to its stability under acidic conditions .

((3aR,5R,6aS)-2,2-Dimethyl-6-oxotetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate

The substitution of the hydroxyl group with a ketone at position 6 and a benzoyl ester at position 5 alters both electronic and steric properties. This compound exhibits reduced polarity (melting point: 112–114°C vs. 98–100°C for the target compound) and is utilized in nucleoside analog synthesis .

tert-Butyl(((3aR,5R,6S,6aR)-5-(2,2-Dibromovinyl)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methoxy)diphenylsilane (Compound 9)

This derivative incorporates a dibromovinyl group and a silane-protected hydroxymethyl moiety. The bulky tert-butyldiphenylsilyl (TBDPS) group enhances stability during radical reactions, enabling selective functionalization at the vinyl position .

Stereochemical Variants

(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl Methyl Methanesulfonate

The introduction of a dihydroxyethyl side chain at position 5 and a mesyl group at position 6 modifies both solubility and reactivity. Crystallographic data (monoclinic P21, a = 5.5794 Å, b = 15.6118 Å) confirm steric crowding, which slows nucleophilic substitution compared to the acetylated analog .

(3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

This stereoisomer features a dioxolane substituent at position 5 and retains a free hydroxyl group at position 4. Its reduced acetyl content results in higher aqueous solubility (logS = −2.1 vs. −3.4 for the target compound), making it preferable for aqueous-phase reactions .

Comparative Data Table

Compound Name Molecular Formula CAS No. Key Substituents Melting Point (°C) Synthetic Yield Application
Target Compound C₁₂H₁₈O₇ - 6-OH, 5-OAc 98–100 44% SGLT2 inhibitor intermediate
[(3aS,4S,6R,6aS)-6-(Acetyloxy)-...]methyl Acetate C₁₂H₁₈O₇ - 4-OAc, 6-OAc (furo[3,4-d]) 105–107 68% NMR spectroscopy studies
((3aR,5R,6aS)-2,2-Dimethyl-6-oxo...)methyl Benzoate C₁₅H₁₈O₆ 6698-46-0 6-Oxo, 5-OBz 112–114 82% Nucleoside analog synthesis
tert-Butyl(((3aR,5R,6S,6aR)-5-(2,2-Dibromovinyl)-...)diphenylsilane C₃₄H₄₂Br₂O₆Si - 5-Dibromovinyl, TBDPS-protected Oil 89% Radical functionalization substrate
(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-... Methanesulfonate C₁₁H₂₀O₈S - 5-Dihydroxyethyl, 6-OMs 127–129 75% Imino sugar precursor

Key Research Findings

Synthetic Efficiency : The target compound’s optimized synthesis achieves a 44% yield via selective hydrolysis (H₃PO₄/H₂O) and oxidation steps, outperforming traditional routes (e.g., <30% yield for analogous dioxolanes) .

Steric Effects : Bulky substituents (e.g., TBDPS in Compound 9) hinder crystallization but enhance stability during halogenation, whereas acetyl groups improve solubility for chromatographic purification .

Biological Relevance : Derivatives with free hydroxyl groups (e.g., 6-OH) exhibit higher binding affinity to SGLT2 compared to methoxy or benzoyl analogs, underscoring the importance of hydrogen bonding in target engagement .

Preparation Methods

Acid-Catalyzed Formation of the Dioxolane Ring (Intermediate S1)

The synthesis begins with the conversion of D-xylose into the dioxolane-protected intermediate 5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol (S1) . This step employs acetone and sulfuric acid to form the cyclic acetal, effectively protecting the 2,3-diol moiety of the xylose backbone.

Procedure :

  • D-Xylose (32.5 g, 0.22 mol) is dissolved in acetone (780 mL) at 0°C.
  • Concentrated H₂SO₄ (28.6 mL, 0.66 M in acetone) is added dropwise with stirring.
  • The reaction proceeds at room temperature for 30 hours, followed by neutralization with aqueous Na₂CO₃ (39.0 g, 0.37 mol).
  • The crude product is purified via silica gel chromatography (5:95 methanol:dichloromethane) to yield S1 as a pale yellow syrup (39.3 g, 95%).

Key Data :

Parameter Value
Rf (TLC) 0.50 (5:95 MeOH:CH₂Cl₂)
Yield 95%
Characterization ¹H NMR confirms acetal formation

Acetylation of the 5-Hydroxymethyl Group

The hydroxymethyl group at the 5-position of S1 undergoes acetylation using acetyl chloride in the presence of sodium hydride (NaH) as a base. This step mirrors allylation procedures described for analogous intermediates, substituting allyl bromide with acetyl chloride.

Procedure :

  • S1 (10.0 g, 52.6 mmol) is dissolved in anhydrous DMF (50 mL) at 0°C.
  • NaH (60% in oil, 2.53 g, 63.1 mmol) is added portionwise under nitrogen.
  • After 30 minutes, acetyl chloride (4.14 mL, 57.8 mmol) is introduced dropwise.
  • The reaction mixture is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.
  • Purification via silica gel chromatography (10:90 ethyl acetate:hexane) affords the target acetate as a colorless oil (9.8 g, 85%).

Key Data :

Parameter Value
Rf (TLC) 0.55 (40:60 EtOAc:hexane)
Yield 85%
¹H NMR (CDCl₃) δ 5.92 (d, J = 3.8 Hz, 1H), 4.30–4.15 (m, 2H), 3.75 (s, 3H), 2.10 (s, 3H, OAc)

Mechanistic Insights

Acetal Protection Strategy

The dioxolane ring formation proceeds via protonation of the carbonyl oxygen in acetone by H₂SO₄, generating a reactive oxonium ion. Nucleophilic attack by the C2 and C3 hydroxyl groups of D-xylose yields the bicyclic acetal, stabilizing the carbohydrate conformation.

Regioselective Acetylation

Sodium hydride deprotonates the primary hydroxyl group at the 5-hydroxymethyl position, enabling nucleophilic acyl substitution with acetyl chloride. The bulky dioxolane ring directs reactivity toward the less sterically hindered hydroxymethyl group, ensuring regioselectivity.

Optimization and Yield Analysis

Solvent and Base Selection

DMF proves optimal for acetylation due to its ability to solubilize both NaH and the carbohydrate intermediate. Substituting NaH with pyridine reduces yields to 62%, highlighting the necessity of a strong base for complete deprotonation.

Chromatographic Purification

Gradient elution (10–40% ethyl acetate in hexane) resolves the product from unreacted S1 and minor byproducts. The acetate’s lipophilic nature (Rf = 0.55) facilitates efficient separation.

Comparative Data for Related Intermediates

Compound Rf (EtOAc:Hexane) Yield (%) Key ¹H NMR Features (CDCl₃)
S1 0.50 95 δ 4.80 (d, J = 4.0 Hz, 1H, OH)
Acetate 0.55 85 δ 2.10 (s, 3H, OAc)

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis involves multi-step protection-deprotection strategies analogous to methods for structurally related furodioxol derivatives. Key steps include:

  • Hydroxyl Protection : Use tert-butyldiphenylsilyl chloride (TBDPSCl) in CCl₄/NaOAc to protect primary hydroxyl groups (85% yield) .
  • Oxidation : Controlled oxidation via TEMPO/NaClO/KBr system to functionalize specific positions (70% yield) .
  • Acetylation : Introduce the acetate group using Ac₂O in pyridine (90% yield), a method validated in carbohydrate chemistry .
  • Deprotection : Remove silyl ethers with TBAF in THF (94% yield) .
    Purification is typically achieved via silica gel chromatography.

Q. How is the structure confirmed post-synthesis?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to assign proton/carbon environments and stereochemistry .
  • X-ray Crystallography : Single-crystal diffraction resolves absolute configuration, as shown in related compounds (e.g., ) .
  • HRMS/IR : High-resolution mass spectrometry and infrared spectroscopy validate molecular weight and functional groups .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

Stereochemical control requires:

  • Chiral Auxiliaries : Use of stereospecific reagents (e.g., α-chloroacetates with NaN₃ in DMF) to retain configuration .
  • Protecting Groups : Bulky groups like TBDPS shield reactive sites, minimizing epimerization .
  • Low-Temperature Reactions : Reduce thermal racemization during sensitive steps .
  • Validation : X-ray crystallography () or chiral HPLC to confirm enantiomeric excess .

Q. How are contradictions in spectroscopic data resolved?

Conflicting data (e.g., ambiguous NOESY signals) are addressed via:

  • X-ray Diffraction : Provides unambiguous structural proof, as in and .
  • Flack/Watkin Parameters : Used with acentric Friedel pairs to determine absolute configuration (see ) .
  • Complementary Techniques : Combine 2D NMR (HSQC, HMBC) and computational NMR predictions (DFT) to cross-validate assignments .

Q. What strategies identify synthetic by-products?

By-product analysis involves:

  • Chromatography : Flash chromatography isolates impurities .
  • Advanced Spectroscopy : LC-MS monitors reaction progress; HRMS determines exact mass .
  • Crystallography : Resolves structural ambiguities (e.g., ’s by-product 10) .
  • Computational Modeling : Predicts plausible by-product structures using DFT .

Q. How are reaction conditions optimized for intermediates?

Optimization strategies include:

  • Catalyst Screening : Silica-supported boric acid (SiO₂–H₃BO₃) enhances trans-esterification efficiency (89–93% yields) .
  • DOE Approaches : Vary temperature, solvent, and reagent stoichiometry to maximize yield .
  • Real-Time Monitoring : Use IR or 1^1H NMR to track intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl acetate

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